molecular formula C19H21NO3S B3018072 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one CAS No. 1209971-65-2

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one

Cat. No.: B3018072
CAS No.: 1209971-65-2
M. Wt: 343.44
InChI Key: NTELXBQMDFCJMR-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a benzenesulfonyl group and a 3-phenylpyrrolidin moiety. The benzenesulfonyl group (C₆H₅SO₂–) introduces strong electron-withdrawing properties, while the 3-phenylpyrrolidin ring provides a nitrogen-containing heterocycle that may influence pharmacological activity. This structure is analogous to bioactive molecules targeting enzymes or receptors, particularly in neurological or antimicrobial contexts .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(12-14-24(22,23)18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTELXBQMDFCJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, using reagents

Biological Activity

3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a pyrrolidine moiety, contributing to its unique pharmacological properties. The general structure can be represented as follows:

CxHyNzOwS\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}

This structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.

Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease pathways. For instance, benzenesulfonyl derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation. The sulfonyl group is essential for binding interactions with the enzyme's active site, facilitating inhibition .

In Vitro Studies

In vitro assays demonstrate that this compound exhibits significant inhibitory activity against IDO. For example, compounds structurally related to it have shown IC50 values in the nanomolar range, indicating potent enzymatic inhibition .

Table 1: Biological Activity Summary

CompoundTarget EnzymeIC50 (nM)EC50 (nM)Reference
This compoundIndoleamine 2,3-dioxygenase<100<200
Related Phenyl BenzenesulfonylhydrazidesIndoleamine 2,3-dioxygenase61172

Therapeutic Potential

The inhibition of IDO suggests that this compound could be explored as a therapeutic agent in oncology, particularly for enhancing anti-tumor immunity. By blocking IDO activity, the compound may prevent tumor-induced immune suppression, thereby allowing for more effective immune responses against cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The benzenesulfonyl group in the target compound likely increases metabolic stability compared to hydroxyl or methoxy groups in analogs (e.g., No. 2158–2160 in ).
  • Solubility : The 3-phenylpyrrolidin moiety may reduce aqueous solubility relative to piperazine derivatives (e.g., compound 16 in ), which are more polar.
  • Bioactivity: Thiazolidine and indole analogs exhibit antimicrobial or enzyme-inhibitory properties , while pyridinyl derivatives (e.g., No. 2158) show genotoxic risks .

Physicochemical Properties

Property Target Compound (Predicted) 3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Molecular Formula C₁₉H₂₁NO₃S C₁₁H₁₅NO₂ C₁₄H₁₃NO₂
Molecular Weight (g/mol) ~343.45 193.24 235.26
logP (Lipophilicity) ~3.5 (estimated) 1.8 1.2
Solubility Low (non-polar groups) Moderate (furan enhances polarity) High (hydroxyl group)

Notes:

  • Analogs with hydroxyl groups (e.g., ) are more water-soluble, aligning with their use in food additives or pharmaceuticals.

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